

physical and chemical properties of 2-bromo-N-cyclohexylpropanamide

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Compound of Interest

Compound Name: 2-bromo-N-cyclohexylpropanamide

Cat. No.: B1340996

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An In-depth Technical Guide to 2-bromo-N-cyclohexylpropanamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical properties of **2-bromo-N-cyclohexylpropanamide**, a halogenated amide of interest in synthetic chemistry and potential pharmaceutical research. Due to the limited availability of public experimental data for this specific compound, this guide also includes predicted properties and generalized experimental protocols based on structurally similar molecules. This document is intended to serve as a foundational resource for researchers and professionals engaged in the synthesis, characterization, and evaluation of this and related compounds.

Core Physical and Chemical Properties

While extensive experimental data for **2-bromo-N-cyclohexylpropanamide** is not readily available in public databases, its fundamental properties have been identified. The following table summarizes the known and calculated physicochemical characteristics of the compound.

Property	Value	Source
CAS Number	94318-82-8	[1]
Molecular Formula	C ₉ H ₁₆ BrNO	[1]
Molecular Weight	234.135 g/mol	[1]
IUPAC Name	2-bromo-N-cyclohexylpropanamide	Chemcd
SMILES	<chem>CC(C(=O)NC1CCCCC1)Br</chem>	[1]
InChI	InChI=1S/C9H16BrNO/c1-7(10)9(12)11-8-5-3-2-4-6-8/h7-8H,2-6H2,1H3,(H,11,12)	[1]
InChIKey	DFYATVAAOOEQOX-UHFFFAOYSA-N	[1]
Purity	95.0% (as referenced by some suppliers)	[2]

Note: Properties such as melting point, boiling point, and solubility are not currently available from public experimental sources.

Proposed Synthesis Protocol

A specific, validated synthesis protocol for **2-bromo-N-cyclohexylpropanamide** is not publicly documented. However, a plausible synthetic route can be proposed based on standard amidation reactions of acyl halides with primary amines. A representative procedure, adapted from the synthesis of structurally similar N-substituted 2-bromoalkanamides, is detailed below.

Reaction: Acylation of cyclohexylamine with 2-bromopropanoyl bromide.

Materials:

- Cyclohexylamine
- 2-Bromopropanoyl bromide

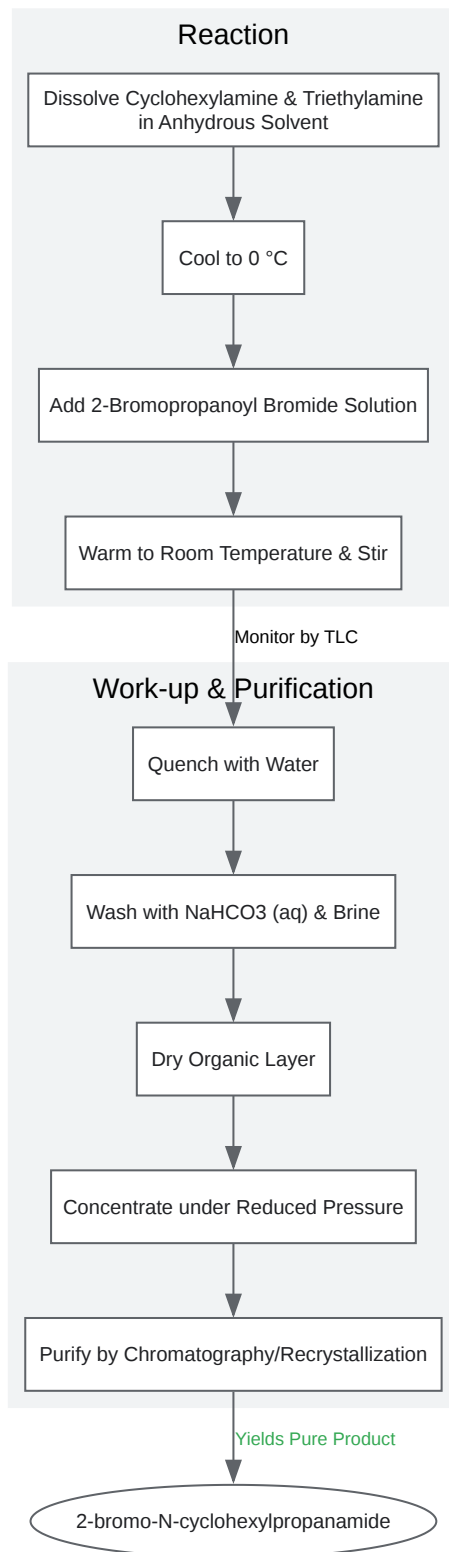
- Anhydrous polar aprotic solvent (e.g., Dichloromethane, Tetrahydrofuran)
- Tertiary amine base (e.g., Triethylamine)
- Saturated aqueous sodium bicarbonate solution
- Brine (saturated aqueous sodium chloride solution)
- Anhydrous magnesium sulfate or sodium sulfate
- Rotary evaporator
- Standard laboratory glassware and magnetic stirrer

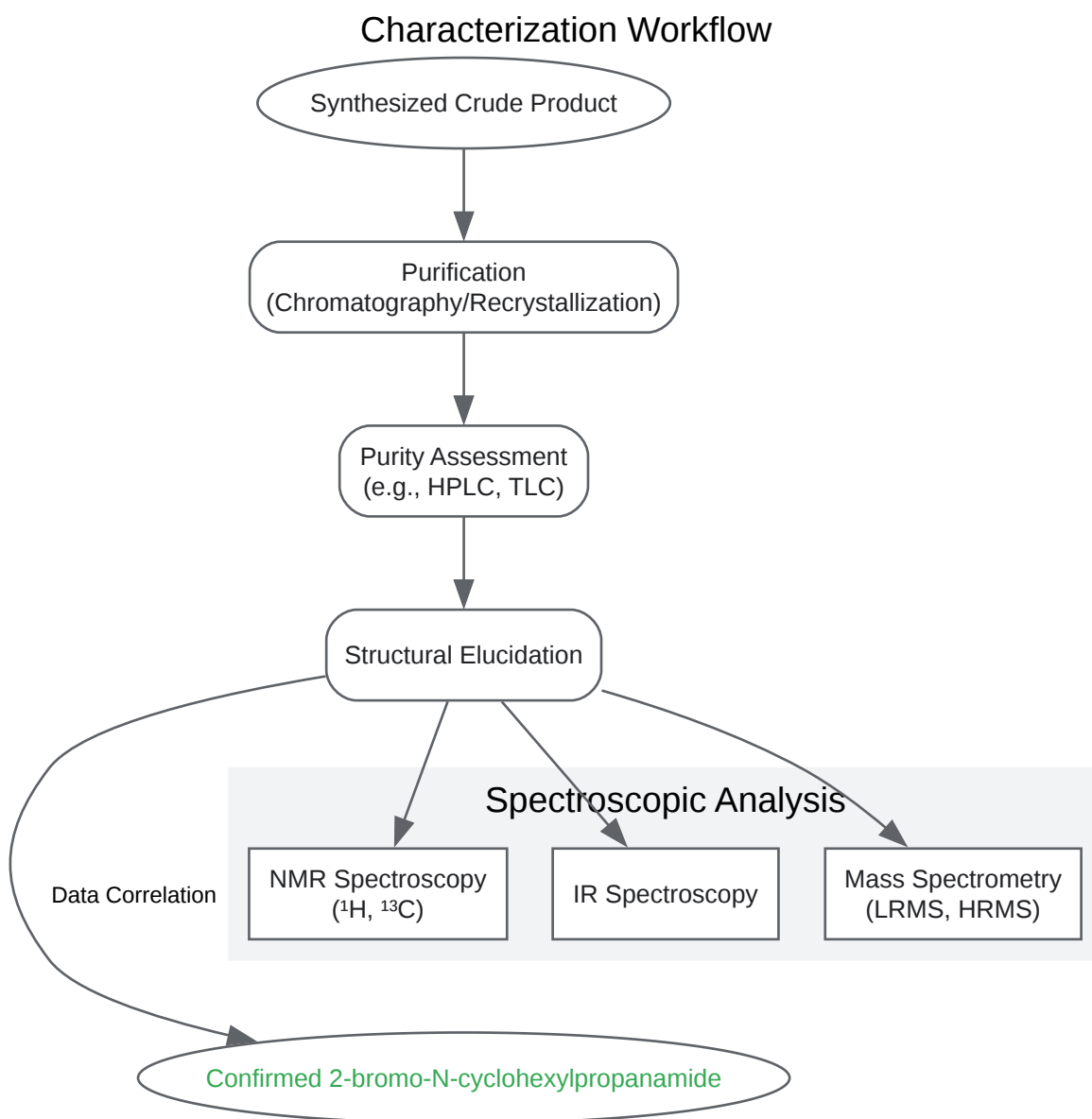
Methodology:

- **Reaction Setup:** In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve cyclohexylamine and triethylamine (1.1 equivalents) in the chosen anhydrous solvent. Cool the mixture to 0 °C in an ice bath.
- **Addition of Acyl Halide:** Slowly add a solution of 2-bromopropanoyl bromide (1.0 equivalent) in the same anhydrous solvent to the stirred amine solution. Maintain the temperature at 0 °C during the addition to control the exothermic reaction.
- **Reaction Progression:** After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress using an appropriate technique such as Thin Layer Chromatography (TLC).
- **Work-up:** Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
- **Isolation and Purification:** Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator. The resulting crude product can be purified by column chromatography on silica gel or by recrystallization to yield the pure **2-bromo-N-cyclohexylpropanamide**.

The following diagram illustrates the proposed synthetic workflow.

Proposed Synthesis Workflow for 2-bromo-N-cyclohexylpropanamide





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